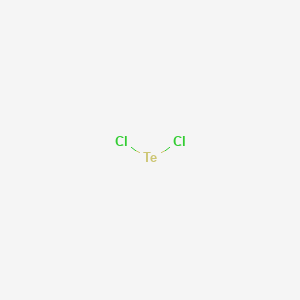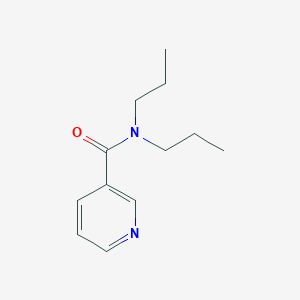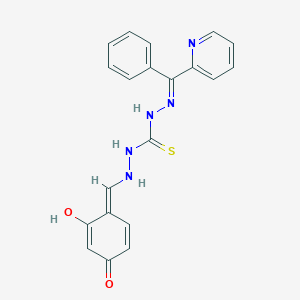
1-(Phenyl-2-pyridyl)carbylidene-5-resorcylidenethiocarbohydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenyl-2-pyridyl)carbylidene-5-resorcylidenethiocarbohydrazone, commonly referred to as PPCT, is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. PPCT is a Schiff base ligand that is derived from the condensation of 2-pyridinecarboxaldehyde and resorcinol in the presence of thiosemicarbazide. This compound has been found to exhibit a range of interesting properties, including anti-cancer, anti-bacterial, anti-viral, anti-inflammatory and anti-oxidant effects.
Mecanismo De Acción
The mechanism of action of PPCT is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cancer cell growth and survival. PPCT has been shown to inhibit the activity of several enzymes that are involved in DNA replication and repair, which may contribute to its anti-cancer effects. Additionally, PPCT has been found to induce oxidative stress in cancer cells, which can lead to cell death.
Efectos Bioquímicos Y Fisiológicos
PPCT has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its anti-cancer properties, PPCT has been found to exhibit anti-bacterial, anti-viral, anti-inflammatory and anti-oxidant effects. PPCT has also been shown to inhibit the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of PPCT is its broad range of potential applications in various fields of scientific research. This compound has been found to exhibit potent anti-cancer, anti-bacterial, anti-viral, anti-inflammatory and anti-oxidant effects, which makes it a promising candidate for further research. However, one of the limitations of PPCT is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on PPCT. One area of research could focus on optimizing the synthesis of this compound to improve its yield and purity. Another area of research could involve further investigating the mechanism of action of PPCT, with the goal of identifying specific cellular pathways that are targeted by this compound. Additionally, further research could be conducted to explore the potential applications of PPCT in other areas of scientific research, such as anti-inflammatory or anti-oxidant therapy.
Métodos De Síntesis
The synthesis of PPCT involves the condensation of 2-pyridinecarboxaldehyde and resorcinol in the presence of thiosemicarbazide. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified using techniques such as recrystallization or column chromatography. The yield of PPCT can vary depending on the reaction conditions, but typically ranges from 50-80%.
Aplicaciones Científicas De Investigación
PPCT has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research has been in the field of cancer treatment. PPCT has been found to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells unaffected.
Propiedades
Número CAS |
127716-72-7 |
|---|---|
Nombre del producto |
1-(Phenyl-2-pyridyl)carbylidene-5-resorcylidenethiocarbohydrazone |
Fórmula molecular |
C20H17N5O2S |
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea |
InChI |
InChI=1S/C20H17N5O2S/c26-16-10-9-15(18(27)12-16)13-22-24-20(28)25-23-19(14-6-2-1-3-7-14)17-8-4-5-11-21-17/h1-13,26-27H,(H2,24,25,28)/b22-13+,23-19+ |
Clave InChI |
GCAWXZQCCKPHDQ-GCEDBABMSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N\NC(=S)NN/C=C/2\C=CC(=O)C=C2O)/C3=CC=CC=N3 |
SMILES |
C1=CC=C(C=C1)C(=NNC(=S)NN=CC2=C(C=C(C=C2)O)O)C3=CC=CC=N3 |
SMILES canónico |
C1=CC=C(C=C1)C(=NNC(=S)NNC=C2C=CC(=O)C=C2O)C3=CC=CC=N3 |
Sinónimos |
1-(phenyl-2-pyridyl)carbylidene-5-resorcylidenethiocarbohydrazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




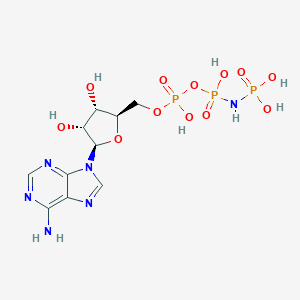
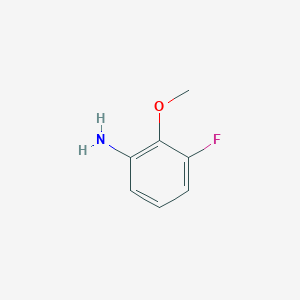
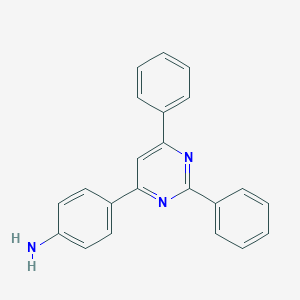
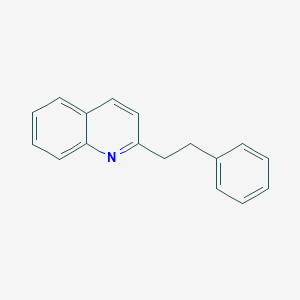
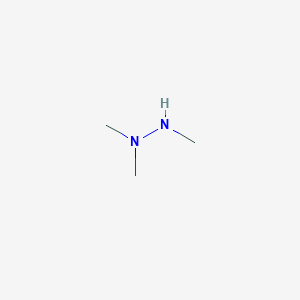
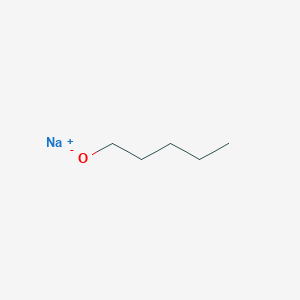
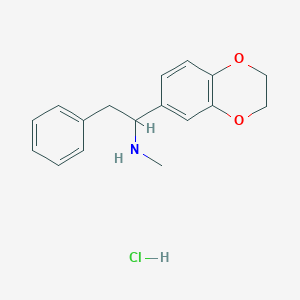
![N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide](/img/structure/B156845.png)
